3-Nitroanisole

Electrochemistry Redox Chemistry Analytical Chemistry

Meta-substituted pharmacophore synthesis demands precise regiochemical control unachievable with ortho- or para-nitroanisole. 3-Nitroanisole (CAS 555-03-3) resolves this with a pre-installed meta-nitro group, streamlining routes to meta-anisidines and biaryl systems. • Meta-regiospecific building block: Eliminates complex directing-group strategies. • Electrochemical probe: Intermediate reduction potential (2-NA > 3-NA > 4-NA) for sensor & redox research. • Toxicology reference: Distinct Ames profile supports predictive toxicology models. Supplied with full analytical documentation.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 555-03-3
Cat. No. B147296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitroanisole
CAS555-03-3
SynonymsMethoxy-3-nitrobenzene
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)[N+](=O)[O-]
InChIInChI=1S/C7H7NO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
InChIKeyWGYFINWERLNPHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

3-Nitroanisole (CAS 555-03-3) Technical Specifications and Procurement


3-Nitroanisole (m-Nitroanisole, 1-Methoxy-3-nitrobenzene) is a member of the nitroanisole isomers, an organic compound consisting of a benzene ring with methoxy (-OCH₃) and nitro (-NO₂) substituents in a meta-configuration [1]. It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals. This compound is a colorless to yellowish solid crystal with a distinct odor, a melting point of 38–39 °C, a boiling point of 258 °C, and a density of 1.37 g/mL . Its unique substitution pattern differentiates its reactivity and physical properties from its ortho- and para-substituted analogs, which is critical for applications requiring specific regiochemical outcomes or physicochemical characteristics .

Workflow Meta-substituted intermediate synthesis
Selection Isomer-specific reactivity requirements
Use Context Electrochemical, toxicology, or enzyme probe studies

Why 3-Nitroanisole Cannot Be Substituted with Other Isomers


While 2-, 3-, and 4-nitroanisole share the same molecular formula (C₇H₇NO₃) and basic functional groups, their differing substitution patterns (ortho, meta, para) lead to significant and quantifiable differences in their chemical and biological behavior. The meta-position of the nitro group in 3-Nitroanisole alters its electronic distribution, steric profile, and overall reactivity compared to its ortho- and para- counterparts . Generic substitution between these isomers is therefore not scientifically sound for applications where specific properties like regioselectivity in further reactions, electrochemical reduction potential, or biological activity are critical. The following section provides quantitative, evidence-based differentiation to guide proper selection and procurement [1].

Redox potential Meta isomer reduction ease differs from ortho and para; may not substitute directly in electrochemical applications.
Regioselectivity Synthetic routes relying on meta-substitution pattern cannot use ortho/para isomers without altering regiochemistry.
Biological profile Mutagenicity and metabolic enzyme specificity vary by isomer; substitution may shift toxicology or probe outcomes.

Quantitative Differentiation Evidence for 3-Nitroanisole Selection


Electrochemical Reduction Potential Comparison

The electrochemical reduction behavior of 3-nitroanisole differs from its 2- and 4-substituted isomers. In an electrolytic medium at pH 7, the ease of reduction follows a clear, quantifiable trend: 2-nitroanisole is reduced most readily, followed by 3-nitroanisole, and 4-nitroanisole is the least easily reduced [1]. This hierarchy in reduction potential is crucial for applications involving selective detection, electrochemical synthesis, or environmental fate modeling.

Reduction ease rank
Head-to-head
2-NA > 3-NA > 4-NA
Supports redox selectivity screening
Electrolytic medium at pH 7
Electrochemistry Redox Chemistry Analytical Chemistry

Regioselective Synthesis via Direct Nitration

The direct nitration of anisole yields a specific mixture of isomers, including 3-nitroanisole. Under standard conditions with a mixture of nitric and sulfuric acids (HNO₃/H₂SO₄), the product distribution is 31.2% ortho, 2% meta, and 67% para isomers [1]. While the meta-isomer (3-nitroanisole) is the minor product, its presence in this specific, reproducible ratio is critical. For synthetic routes requiring the meta-isomer, this direct nitration provides a verifiable, albeit low-yielding, pathway. For comparison, using the highly reactive nitronium tetrafluoroborate salt (NO₂BF₄) significantly alters the regioselectivity, yielding a 72% ortho and 27% para mixture [1].

Meta yield in nitration
Head-to-head
2% meta (HNO₃/H₂SO₄)
Yield expectation for direct nitration route
Standard acid nitration conditions
Organic Synthesis Nitration Process Chemistry

Mutagenicity Profile with Norharman

In a study evaluating the mutagenicity of mono-nitrobenzene derivatives, 3-nitroanisole (as a representative meta-nitroanisole) was found to be non-mutagenic in the Ames test when tested alone. However, in the presence of the co-mutagen norharman, it exhibited mutagenicity towards Salmonella typhimurium strain TA98 with metabolic activation (S9 mix) [1]. This behavior is part of a broader class effect observed for various nitroaromatics under these specific assay conditions, and it differs from the general profile of para-substituted derivatives which are more consistently mutagenic [2].

Ames mutagenicity
Class-level
Non-mutagenic alone; mutagenic with norharman + S9
Distinguishes conditional toxicity profile
Ames test, TA98 strain context
Toxicology Genetic Toxicology Safety Assessment

Cytochrome P450-Mediated Metabolism

3-Nitroanisole serves as a substrate for cytochrome P450 enzymes, undergoing O-demethylation to form 3-nitrophenol . While this metabolic pathway is shared among nitroanisoles, its relevance for 3-nitroanisole lies in its use as a model substrate to study enzyme kinetics or inhibition, especially in systems where the meta-isomer is specifically required to avoid the different binding affinities or metabolic products associated with the ortho- or para- isomers . In contrast, the para-isomer, 4-nitroanisole, is a well-established model substrate for O-demethylase activity, with its metabolism being 60% catalyzed by a specific cytochrome P-450 isozyme in rabbit hepatic microsomes [1].

CYP metabolism
Supporting evidence
O-demethylation to 3-nitrophenol
Alternative probe for CYP isoform specificity
In vitro microsomal context
Drug Metabolism Pharmacokinetics Biochemistry

Optimal Application Scenarios for 3-Nitroanisole


Synthesis of Meta-Substituted Aromatic Compounds

3-Nitroanisole is the ideal starting material for any synthetic route requiring a meta-substituted aromatic core. The pre-installed nitro group in the meta-position allows for further transformations (e.g., reduction to a meta-anisidine, or nucleophilic aromatic substitution) without the need for complex regioselective manipulations that would be required if starting from ortho- or para-nitroanisole. This is particularly valuable for constructing meta-linked biaryl systems or other pharmacophores [1]. This application is supported by the established isomer distribution from direct nitration, which confirms 3-nitroanisole as the sole source of the meta-isomer from this common route [2].

Electrochemical Studies with Intermediate Reduction Potential

For electrochemical research, such as investigating electron transfer mechanisms, designing sensors, or studying the environmental fate of nitroaromatics, 3-nitroanisole offers a valuable intermediate reduction potential. Its position in the reduction series (ease of reduction: 2-NA > 3-NA > 4-NA) makes it suitable as a model compound or a component in systems where a moderate redox activity is required to avoid interference or ensure selective detection [1].

Structure-Activity Relationships in Nitroaromatic Toxicity

3-Nitroanisole serves as a critical comparator in toxicological studies aimed at understanding the relationship between substitution pattern and mutagenicity. Its specific mutagenicity profile—non-mutagenic in standard Ames tests but becoming mutagenic with co-factors—provides a distinct data point relative to ortho- and para-isomers [1]. This makes it an essential compound for researchers developing predictive toxicology models or assessing the safety of new nitroaromatic compounds [2].

Biochemical Probe for Cytochrome P450 Isoform Specificity

While 4-nitroanisole is a classic substrate for measuring O-demethylase activity, 3-nitroanisole can be employed as an alternative probe to differentiate between cytochrome P450 isoforms or to study structure-metabolism relationships [1]. Its distinct binding orientation and metabolic conversion to 3-nitrophenol provide a complementary tool for dissecting the active site geometries and substrate specificities of different P450 enzymes [2].

Application
Selection Property
Validation Focus
Synthesis of meta-substituted aromatics
Meta-substitution pattern availability
Regiochemical outcome confirmation
Electrochemical redox research
Intermediate reduction potential
Redox selectivity screening
Nitroaromatic toxicity SAR
Conditional mutagenicity profile
Genotoxicity classification context
Cytochrome P450 isoform differentiation
Alternative O-demethylase substrate
Enzyme kinetic profiling

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